Double-Bond Positional Isomerism: 2,4,8- vs. 2,4,7-Decatrienal and Its Impact on Organoleptic Application Spectrum
The target compound is a 2,4,8-decatrienal derivative, structurally distinct from the 2,4,7-decatrienal isomers (e.g., (E,E,Z)-2,4,7-decatrienal, CAS 66642-86-2) that dominate the citrus flavor patent and fish oil oxidation literature [1]. The 2,4,7-isomers are consistently characterized as imparting green, citrus, and—above threshold concentrations—burnt/fishy or cod liver oil-like off-notes [2]. The 2,4,8-conjugation framework with 2,5,9-trimethyl substitution shifts the odor profile toward a distinct orange blossom character, thereby positioning it for mandarin/tangerine-type flavor compositions where the fishy side-notes of 2,4,7-decatrienal would be undesirable . This organoleptic differentiation is structurally encoded; it cannot be replicated by blending 2,4,7-decatrienal with other aldehydes.
| Evidence Dimension | Odor character (organoleptic profile) as a function of double-bond conjugation pattern |
|---|---|
| Target Compound Data | Orange blossom aroma (reported by vendor technical datasheets); 2,4,8-trienal with 2,5,9-trimethyl substitution |
| Comparator Or Baseline | (E,E,Z)-2,4,7-Decatrienal: green, citrus odor; at >1 ppm imparts burnt/fishy, cod liver oil character [2] |
| Quantified Difference | Qualitative categorical difference in odor descriptor; no quantitative odor threshold comparison available in published literature |
| Conditions | Organoleptic evaluation; fish oil oxidation volatiles identified by GC-MS olfactometry [2]; vendor odor descriptions for target compound |
Why This Matters
For flavor formulators targeting mandarin/tangerine profiles, the 2,4,8-isomer avoids the fishy off-note that limits the usable concentration range of 2,4,7-decatrienal, enabling higher dosage flexibility.
- [1] Naef, R. & Velluz, A. (2002). US Patent US6762163B2: 2,4,7-Decatrienal as perfuming or flavoring ingredient. Firmenich SA. View Source
- [2] Lin, C.F. (1994). Flavor Chemistry of Fish Oil. In: Lipids in Food Flavors, ACS Symposium Series, Vol. 558, Chapter 15, pp. 208–220. American Chemical Society. View Source
